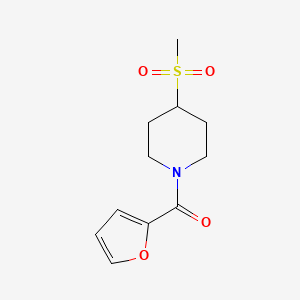

呋喃-2-基(4-(甲磺酰基)哌啶-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the aza-Piancatelli rearrangement of furan-2-yl (phenyl)methanol with aryl amines, catalyzed by phosphomolybdic acid, facilitates the synthesis of trans-4,5-disubstituted cyclopentenone derivatives.Molecular Structure Analysis

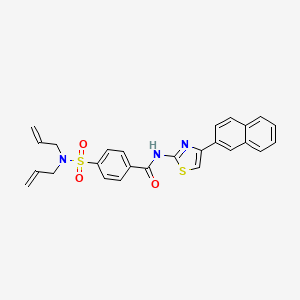

The molecular formula of “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone” is C10H13NO2 . It contains a furan ring and a piperidine ring, both of which are five-membered rings. The furan ring contains an oxygen atom, while the piperidine ring contains a nitrogen atom.Chemical Reactions Analysis

While specific chemical reactions involving “Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone” are not mentioned in the search results, similar compounds have shown promising results in various chemical reactions. For example, halogen-substituted derivatives have shown protein tyrosine kinase (PTK) inhibitory activity .科学研究应用

抗菌活性

呋喃衍生物因其显着的治疗效果而广为人知,激励着药物化学家创造了许多创新的抗菌剂 . 呋喃核是寻找新药中必不可少的合成技术 . 含呋喃的化合物具有广泛的有益生物学和药理学特性 .

抗菌药物

含呋喃的化合物是抵抗细菌菌株引起的感染的最有力工具之一 . 迫切需要找到新的抗菌化合物来治疗具有不同作用机制的多重耐药性疾病 .

抗溃疡药物

呋喃具有多种治疗优势,例如抗溃疡 . 这可能是“呋喃-2-基(4-(甲磺酰基)哌啶-1-基)甲酮”的潜在应用。

利尿特性

呋喃也表现出利尿特性 , 这可能是“呋喃-2-基(4-(甲磺酰基)哌啶-1-基)甲酮”的另一种潜在应用。

肌肉松弛剂

呋喃也可以作为肌肉松弛剂 . 这可能是“呋喃-2-基(4-(甲磺酰基)哌啶-1-基)甲酮”的潜在应用。

抗原生动物活性

呋喃表现出抗原生动物活性 , 这可能是“呋喃-2-基(4-(甲磺酰基)哌啶-1-基)甲酮”的另一种潜在应用。

抗炎、止痛、抗抑郁、抗焦虑、抗帕金森、抗青光眼、降压、抗衰老和抗癌特性

已发现呋喃具有抗炎、止痛、抗抑郁、抗焦虑、抗帕金森、抗青光眼、降压、抗衰老和抗癌特性 . 这些可能是“呋喃-2-基(4-(甲磺酰基)哌啶-1-基)甲酮”的潜在应用。

HIV-1 抑制剂

已经制备了 N-芳基磺酰基-3-乙酰吲哚衍生物,并将其评估为 HIV-1 抑制剂 . 这可能是“呋喃-2-基(4-(甲磺酰基)哌啶-1-基)甲酮”的潜在应用。

作用机制

Target of Action

It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , which could suggest a similar mechanism for this compound.

Mode of Action

Similar compounds have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . These activities suggest that the compound may interact with its targets to modulate these biological processes.

Biochemical Pathways

Similar compounds have been shown to have antiviral activity, suggesting that they may interact with viral replication pathways .

Result of Action

Similar compounds have been shown to have antiviral activity, suggesting that they may inhibit viral replication at the molecular and cellular levels .

生化分析

Biochemical Properties

It is known that furan derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These activities suggest that Furan-2-yl(4-(methylsulfonyl)piperidin-1-yl)methanone may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Some furan derivatives have shown notable cytotoxicity in certain cell lines , suggesting that this compound may also influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

furan-2-yl-(4-methylsulfonylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO4S/c1-17(14,15)9-4-6-12(7-5-9)11(13)10-3-2-8-16-10/h2-3,8-9H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFXCSTWTALBEFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1CCN(CC1)C(=O)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide](/img/structure/B2435018.png)

![2-(4-fluorophenyl)-N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2435020.png)

![2-(2-((4-benzylpiperazin-1-yl)sulfonyl)-4,5-dimethoxyphenethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2435022.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-methylbenzamide](/img/structure/B2435024.png)

![N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2435032.png)

![2-(4-Nitrophenyl)imidazo[2,1-b]benzothiazol-7-ol](/img/structure/B2435036.png)

![2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-N-(3-methoxyphenyl)-N-methylthiophene-3-sulfonamide](/img/structure/B2435037.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2435039.png)